molecular formula C9H5BrCl2O B14748551 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene CAS No. 774-77-6

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene

Cat. No.: B14748551
CAS No.: 774-77-6
M. Wt: 279.94 g/mol
InChI Key: QDIDTZRXIZYYPC-UHFFFAOYSA-N
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Description

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene is an organic compound with a complex structure that includes bromine, chlorine, and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorophenol with 3-bromoprop-2-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property makes it useful in the study of enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical reactions and applications.

Properties

CAS No.

774-77-6

Molecular Formula

C9H5BrCl2O

Molecular Weight

279.94 g/mol

IUPAC Name

1-(3-bromoprop-2-ynoxy)-2,4-dichlorobenzene

InChI

InChI=1S/C9H5BrCl2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,5H2

InChI Key

QDIDTZRXIZYYPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC#CBr

Origin of Product

United States

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